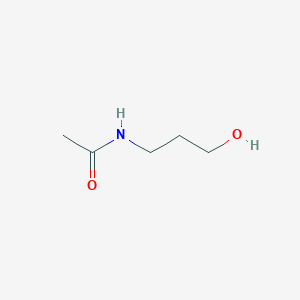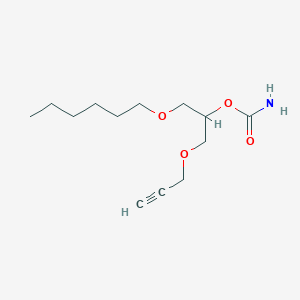
N-(2,3-dimethylphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide and related compounds involves the reaction of specific isothiocyanates with hydrazine hydrate, resulting in a range of derivatives with varied N-substituents to increase lipophilicity. Spectroscopic methods such as FT-IR, 1H-, and 13CRMN, alongside X-ray diffraction, have been utilized for structural characterization. These methods have confirmed the molecular structure and facilitated the investigation of structural variations to enhance biological activity (Erhan et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide derivatives has been extensively conducted using X-ray diffraction. This analysis reveals details about the crystal structure, including hydrogen bonding patterns and molecular conformations. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and their overall reactivity and stability (Gangadharan et al., 2015).
Chemical Reactions and Properties
N-(2,3-dimethylphenyl)hydrazinecarbothioamides undergo a variety of chemical reactions, leading to the formation of compounds with significant antioxidant activities. These reactions include condensation with aromatic aldehydes and further reactions with bromo-phenyl ethanone, among others. The ability to generate diverse derivatives underscores the versatile chemical nature of these compounds (Barbuceanu et al., 2014).
Physical Properties Analysis
The physical properties of N-(2,3-dimethylphenyl)hydrazinecarbothioamides, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The analysis of these properties is vital for determining the conditions under which these compounds can be used in practical applications. Detailed investigations into the crystal packing and intermolecular interactions provide insights into the stability and reactivity of these compounds (Mehdi et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(2,3-dimethylphenyl)hydrazinecarbothioamides, including their reactivity towards various reagents and their behavior under different chemical conditions, have been extensively studied. These properties are crucial for exploring the potential applications of these compounds in medicinal chemistry and other fields. Studies have shown that these compounds exhibit significant antioxidant activity, which could be leveraged in developing therapeutic agents (Barbuceanu et al., 2014).
Applications De Recherche Scientifique
Antioxidant and Urease Inhibition Activities : Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant and urease inhibition activities. Notably, specific derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).
Synthesis and Spectral Analysis : Hydrazinecarbothioamide derivatives have been synthesized and characterized using spectroscopic methods and mass spectrometry. These studies provide insights into the structural properties and potential applications of these compounds (Ramadan, 2019).
Cyclization to Thiazolidin-4-ones : Hydrazinecarbothioamides react with specific reagents to form thiazolidin-4-ones, a class of compounds with potential pharmaceutical applications. The structural confirmation of these compounds has been achieved through X-ray crystallography (Hassan et al., 2014).
Antioxidant Activity Evaluation : Certain hydrazinecarbothioamide derivatives have shown excellent antioxidant activity, underlining their potential in medicinal chemistry (Bărbuceanu et al., 2014).
N-Sulfonyl Derivatives Synthesis : The synthesis of N-sulfonyl derivatives of certain compounds has been achieved through the reaction with hydrazinecarbothioamide, indicating the versatility of this compound in chemical synthesis (Maybhate et al., 1991).
Coordination Chemistry with Oxovanadium(V) : Hydrazinecarbothioamide derivatives have been used to synthesize complexes with oxovanadium, showing potential in coordination chemistry and biological activity (Garg et al., 2007).
Crystal Structures of Derivatives : The crystal structures of two hydrazinecarbothioamide derivatives have been determined, contributing to the understanding of their chemical properties (Gangadharan et al., 2015).
Molecular Docking Studies : N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and evaluated for its biological properties, including molecular docking studies against bacterial strains (Abu-Melha, 2018).
Derivatization Reagents in Chromatography : Hydrazinecarbothioamide derivatives have been synthesized as derivatization reagents for carboxylic acids in liquid chromatography, demonstrating their utility in analytical chemistry (Inoda et al., 2011).
Optical Probe for Metal Ions : A hydrazinecarbothioamide derivative has been developed as a dual-channel optical probe for detecting metal ions like Hg2+ and Ag+ (Shi et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-amino-3-(2,3-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYQZYTNMMADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365238 | |
| Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)hydrazinecarbothioamide | |
CAS RN |
13278-47-2 | |
| Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)



![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)







![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
